2-Amino-6-(3-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound belongs to the pyranobenzothiazine class, characterized by a fused pyran-benzothiazine-dioxide core with a 3-methylbenzyl group at position 6, a pyridin-3-yl substituent at position 4, and a nitrile group at position 3 . Its synthesis involves multistep reactions starting with methyl anthranilate, followed by sulfonylation with methane sulfonyl chloride, N-benzylation, and cyclization to form the benzothiazine-dioxide scaffold. Subsequent multicomponent reactions with malononitrile and substituted aldehydes yield the final product .
Properties
IUPAC Name |
2-amino-6-[(3-methylphenyl)methyl]-5,5-dioxo-4-pyridin-3-yl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S/c1-16-6-4-7-17(12-16)15-29-21-10-3-2-9-19(21)23-24(33(29,30)31)22(18-8-5-11-28-14-18)20(13-26)25(27)32-23/h2-12,14,22H,15,27H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBKRPCAUXDZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(3-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(3-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
2-Amino-6-(3-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-(3-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Key Observations :
- The target compound uniquely integrates a pyridin-3-yl group and a 3-methylbenzyl chain, enhancing its MAO-B selectivity .
- Compound 3s (pyrano-pyrazole) lacks the sulfone group but includes a chlorophenyl substituent, which may reduce MAO affinity compared to the target compound .
- Compound 6h (pyrano-pyran) features a hydroxymethyl group and a 4-chlorobenzyloxy moiety, contributing to distinct hydrogen-bonding interactions .
Physicochemical Properties
Melting points and spectral data reflect structural differences (Table 2).
Table 2: Physicochemical Data
Key Observations :
Table 3: MAO Inhibition Data
Key Observations :
- The target compound shows >83-fold selectivity for MAO-B over MAO-A, outperforming analogs like 6d (MAO-A-selective) and 7r (MAO-B-selective) .
- The 3-methylbenzyl and pyridinyl groups in the target compound likely enhance hydrophobic interactions within the MAO-B active site, as supported by molecular docking studies .
Biological Activity
The compound 2-Amino-6-(3-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a member of a class of heterocyclic compounds that has garnered attention for its potential biological activities. This article aims to synthesize the existing knowledge surrounding its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activity. The molecular formula is , and its structure includes a pyridine ring and a benzothiazine moiety.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of similar compounds within the benzothiazine class. For instance, derivatives have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that compounds with structural similarities exhibited significant inhibition of cell proliferation in human promyelocytic leukemia (HL-60) cells, suggesting that modifications to the benzothiazine scaffold can enhance anticancer activity .
Enzyme Inhibition
The compound's structure suggests potential interactions with biological targets such as enzymes. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Research indicates that modifications in similar compounds can lead to enhanced AChE inhibitory activity . For example, certain derivatives showed IC50 values in the nanomolar range, indicating potent enzyme inhibition.
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Radical Generation : Some studies suggest that related compounds produce free radicals under physiological conditions, contributing to their cytotoxic effects .
- Enzyme Interaction : Binding affinity to target enzymes such as AChE could lead to increased acetylcholine levels in synaptic clefts, enhancing neurotransmission in cholinergic pathways.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects against HL-60 cells; found significant inhibition with IC50 values indicating potent activity. |
| Study 2 | Explored enzyme inhibition; identified several derivatives with strong AChE inhibitory properties compared to standard drugs. |
| Study 3 | Analyzed radical production; linked radical intensity to increased biological activity in related compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
